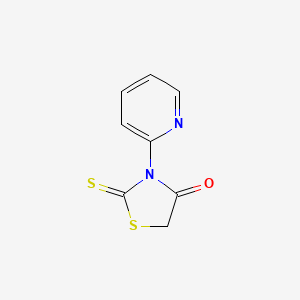![molecular formula C7H4F3N3 B1322353 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine CAS No. 425615-36-7](/img/structure/B1322353.png)
7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine
概要
説明
7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-c]pyrimidine core.
作用機序
Target of Action
The primary targets of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine are kinetoplastid parasites, including Trypanosoma cruzi and T. brucei brucei . These parasites are responsible for neglected tropical diseases, which are significant public health concerns in Africa and South America .
Mode of Action
This compound interacts with its targets by inhibiting key enzymes and proteins. For instance, it has been used as a scaffold to develop covalent inhibitors, such as KRAS G12C inhibitors . These inhibitors bind covalently to their targets, leading to the inhibition of their function .
Biochemical Pathways
It’s known that the compound has a mode of action viaT. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibitions . These enzymes are involved in essential biochemical pathways in the parasites, and their inhibition disrupts the normal functioning of the parasites .
Pharmacokinetics
Similar compounds have shown pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the targeted parasites. For instance, in an acute mouse model of T. cruzi infection, the compound was effective in reducing the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s efficacy can be affected by the physiological environment of the host organism, such as pH, temperature, and the presence of other biochemical substances.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with trifluoroacetic anhydride, followed by cyclization with formamide . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals and functional materials.
類似化合物との比較
Imidazo[1,2-a]pyridine: Similar in structure but lacks the trifluoromethyl group.
Pyrido[1,2-a]pyrimidine: Another heterocyclic compound with similar applications but different structural features.
Uniqueness: 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
特性
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-6-11-1-2-13(6)4-12-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQOWXUEINFDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625327 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425615-36-7 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)






